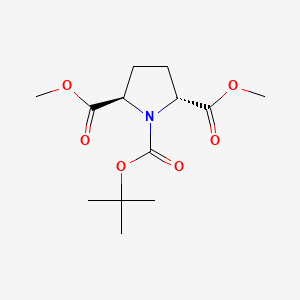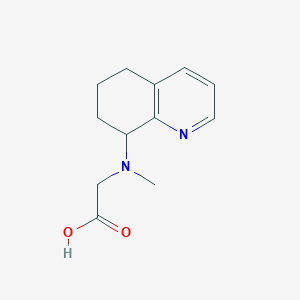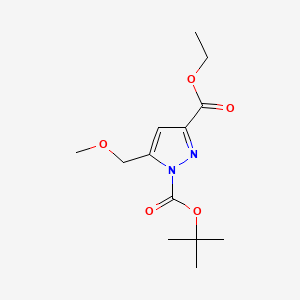
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is a chemical compound with a complex structure. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of three carboxylate groups and tert-butyl and dimethyl ester functionalities, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of pyrrolidine-1,2,5-tricarboxylic acid with tert-butyl alcohol and methanol in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output .
化学反応の分析
Types of Reactions
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
O1-tert-butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate: A stereoisomer with similar chemical properties but different spatial arrangement.
1,2,5-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester: Another derivative with similar functional groups.
Uniqueness
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its cis counterpart .
特性
分子式 |
C13H21NO6 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O,5-O-dimethyl (2R,5R)-pyrrolidine-1,2,5-tricarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChIキー |
IBFGGAQUXJGPAC-RKDXNWHRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1C(=O)OC)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)







